molecular formula C12H11BrOZn B14878817 6-Ethoxy-2-naphthylZinc bromide

6-Ethoxy-2-naphthylZinc bromide

Cat. No.: B14878817
M. Wt: 316.5 g/mol
InChI Key: VNPOFCJXMZLFDI-UHFFFAOYSA-M
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Description

6-Ethoxy-2-naphthylZinc bromide is an organozinc compound with the molecular formula C12H11BrOZn. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a reagent that is often employed in various chemical reactions due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Ethoxy-2-naphthylZinc bromide typically involves the reaction of 6-ethoxy-2-naphthyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows: [ \text{6-Ethoxy-2-naphthyl bromide} + \text{Zn} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and handling large volumes of reagents safely.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2-naphthylZinc bromide is involved in various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bonded compound.

Scientific Research Applications

6-Ethoxy-2-naphthylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 6-Ethoxy-2-naphthylZinc bromide exerts its effects is primarily through its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction.

Comparison with Similar Compounds

  • 6-Methoxy-2-naphthylZinc bromide
  • 6-Methyl-2-naphthylZinc bromide
  • 2-NaphthylZinc bromide

Comparison: 6-Ethoxy-2-naphthylZinc bromide is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to similar compounds. The ethoxy group can provide steric hindrance and electronic effects that may enhance or reduce the compound’s reactivity in certain reactions.

Properties

Molecular Formula

C12H11BrOZn

Molecular Weight

316.5 g/mol

IUPAC Name

bromozinc(1+);6-ethoxy-2H-naphthalen-2-ide

InChI

InChI=1S/C12H11O.BrH.Zn/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;;/h4-9H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

VNPOFCJXMZLFDI-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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